1-Methoxybutyl sulfanylacetate

Description

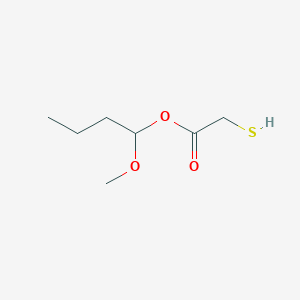

1-Methoxybutyl sulfanylacetate is a sulfanylacetate derivative characterized by a methoxybutyl group attached to a sulfanylacetate backbone. The compound’s structure includes a sulfur atom bonded to an acetate moiety (CH₃COO−) and a 1-methoxybutyl chain (CH₃O-(CH₂)₃-CH₂-). This combination of functional groups confers unique physicochemical properties, such as moderate polarity from the methoxy group and lipophilicity from the butyl chain.

Properties

CAS No. |

132321-82-5 |

|---|---|

Molecular Formula |

C7H14O3S |

Molecular Weight |

178.25 g/mol |

IUPAC Name |

1-methoxybutyl 2-sulfanylacetate |

InChI |

InChI=1S/C7H14O3S/c1-3-4-7(9-2)10-6(8)5-11/h7,11H,3-5H2,1-2H3 |

InChI Key |

HAAAYHQKLIGAAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(OC)OC(=O)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxybutyl sulfanylacetate typically involves the esterification of 1-methoxybutanol with sulfanylacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxybutyl sulfanylacetate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxybutyl sulfanylacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-Methoxybutyl sulfanylacetate involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. Additionally, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Sulfanylacetate derivatives are studied for their biological activity, particularly in antimicrobial contexts. Below is a detailed comparison of 1-methoxybutyl sulfanylacetate with structurally related compounds.

Structural and Functional Group Analysis

| Compound | Key Structural Features | Functional Groups |

|---|---|---|

| This compound | Methoxybutyl chain + sulfanylacetate backbone | Ether (-O-), thioether (-S-), carboxylate |

| Lefamulin | 2-(4-Amino-2-hydroxycyclohexyl)sulfanylacetate | Amine (-NH₂), hydroxyl (-OH), carboxylate |

| Retapamulin | Thioether-linked bicyclic octahydroindolizine | Thioether (-S-), tertiary amine |

| Valnemulin | Cyclohexenyl sulfanylacetate derivative | Cyclohexene, carboxylate, thioether |

Key Observations :

- This compound lacks polar groups like -NH₂ or -OH present in lefamulin, which are critical for hydrogen bonding and water solubility .

- The methoxy group provides moderate polarity but is less hydrophilic than hydroxyl or amine groups.

Physicochemical and Pharmacodynamic Properties

| Property | This compound | Lefamulin | Retapamulin |

|---|---|---|---|

| Water Solubility | Moderate (ether group) | High (-NH₂, -OH groups) | Low (nonpolar backbone) |

| LogP (Lipophilicity) | ~2.5 (estimated) | 1.8 | 3.1 |

| Binding Affinity | Moderate (thioether + carboxylate) | High (3 H-bonds via -NH₂/-OH) | Low (single H-bond) |

Mechanistic Insights :

- Lefamulin’s 4-amino-2-hydroxycyclohexyl side chain forms three hydrogen bonds with ribosomal RNA, enhancing target affinity and prolonging antimicrobial activity .

- This compound’s methoxy group may engage in weaker van der Waals interactions, reducing ribosomal binding efficiency compared to lefamulin.

Antimicrobial Activity

| Compound | MIC₉₀ (μg/mL) * | Spectrum of Activity |

|---|---|---|

| This compound | Not reported | Hypothetical: Gram-positive |

| Lefamulin | 0.06–0.25 | Broad (Gram-positive, Mycoplasma) |

| Retapamulin | 0.03–0.12 | Skin pathogens (Staphylococcus) |

Notes:

- The absence of polar groups in this compound likely limits its ribosomal binding efficacy, as seen in retapamulin’s reduced systemic activity compared to lefamulin.

- Increased lipophilicity may improve topical or intracellular penetration but could reduce aqueous solubility, limiting bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.